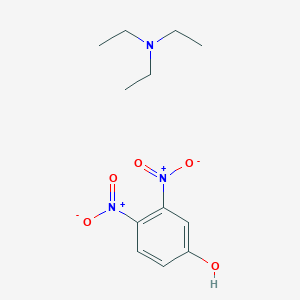
N,N-diethylethanamine;3,4-dinitrophenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-diethylethanamine;3,4-dinitrophenol: is a compound that combines the properties of an amine and a nitrophenol N,N-diethylethanamine is a tertiary amine, while 3,4-dinitrophenol is a nitrophenol derivative
準備方法
Synthetic Routes and Reaction Conditions:
N,N-diethylethanamine: can be synthesized by the alkylation of ammonia with ethyl halides under basic conditions. The reaction typically involves the use of sodium or potassium hydroxide as a base.
3,4-dinitrophenol: is prepared by the nitration of phenol using a mixture of concentrated nitric acid and sulfuric acid. The reaction is highly exothermic and requires careful temperature control to avoid decomposition.
Industrial Production Methods:
N,N-diethylethanamine: is produced industrially by the continuous alkylation of ammonia with ethyl chloride in the presence of a catalyst such as aluminum chloride.
3,4-dinitrophenol: is manufactured by the controlled nitration of phenol in large-scale reactors, followed by purification through recrystallization.
化学反応の分析
Types of Reactions:
Oxidation: N,N-diethylethanamine can undergo oxidation to form N,N-diethylacetamide in the presence of oxidizing agents such as potassium permanganate.
Reduction: 3,4-dinitrophenol can be reduced to 3,4-diaminophenol using reducing agents like sodium dithionite.
Substitution: Both components can participate in nucleophilic substitution reactions. For example, N,N-diethylethanamine can react with alkyl halides to form quaternary ammonium salts.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium dithionite, hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation of N,N-diethylethanamine: N,N-diethylacetamide.
Reduction of 3,4-dinitrophenol: 3,4-diaminophenol.
Substitution reactions: Quaternary ammonium salts, acylated amines.
科学的研究の応用
Chemistry:
N,N-diethylethanamine: is used as a base in organic synthesis, particularly in the formation of amides and esters.
3,4-dinitrophenol: is used as a reagent in the synthesis of dyes and explosives.
Biology:
N,N-diethylethanamine: is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
3,4-dinitrophenol: is used in biochemical studies to investigate mitochondrial function and oxidative phosphorylation.
Medicine:
N,N-diethylethanamine: is explored for its potential as a local anesthetic due to its structural similarity to other anesthetic agents.
3,4-dinitrophenol: has been studied for its effects on metabolic rate and weight loss, although its use is limited due to toxicity concerns.
Industry:
N,N-diethylethanamine: is used as a catalyst in the production of polyurethane foams.
3,4-dinitrophenol: is used in the manufacture of pesticides and herbicides.
作用機序
N,N-diethylethanamine:
- Acts as a nucleophile in organic reactions, attacking electrophilic centers to form new bonds.
- In drug delivery, it forms stable complexes with drugs, enhancing their solubility and bioavailability.
3,4-dinitrophenol:
- Uncouples oxidative phosphorylation by dissipating the proton gradient across the mitochondrial membrane, leading to increased heat production and decreased ATP synthesis.
- This mechanism is utilized in studies of mitochondrial function and metabolic regulation.
類似化合物との比較
N,N-dimethylethanamine: Similar structure but with methyl groups instead of ethyl groups.
2,4-dinitrophenol: Similar nitrophenol structure but with nitro groups at different positions.
Uniqueness:
N,N-diethylethanamine: has a higher molecular weight and different steric properties compared to N,N-dimethylethanamine, affecting its reactivity and applications.
3,4-dinitrophenol: has unique positioning of nitro groups, influencing its chemical reactivity and biological effects compared to 2,4-dinitrophenol.
特性
CAS番号 |
37501-37-4 |
|---|---|
分子式 |
C12H19N3O5 |
分子量 |
285.30 g/mol |
IUPAC名 |
N,N-diethylethanamine;3,4-dinitrophenol |
InChI |
InChI=1S/C6H4N2O5.C6H15N/c9-4-1-2-5(7(10)11)6(3-4)8(12)13;1-4-7(5-2)6-3/h1-3,9H;4-6H2,1-3H3 |
InChIキー |
VOMMIMQNPAFYEB-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CC.C1=CC(=C(C=C1O)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


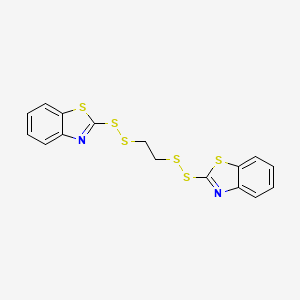
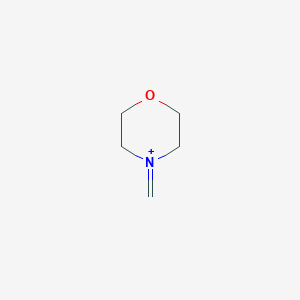
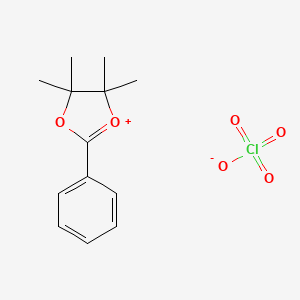

![2,4-Diamino-5-[2-[2-naphthyl]ethyl]quinazoline](/img/structure/B14667323.png)
![2-[2-(4,4,6-Trimethyl-5,6-dihydro-1,3-oxazin-2-yl)ethyl]cyclopentan-1-one](/img/structure/B14667330.png)
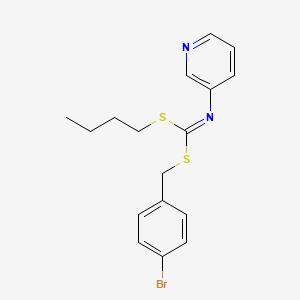
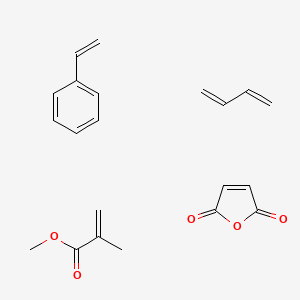


![3-[(2-Phenylhydrazinyl)methyl]-1H-indole](/img/structure/B14667356.png)
![4-Methyloctahydropyrido[2,1-c][1,4]oxazine](/img/structure/B14667358.png)
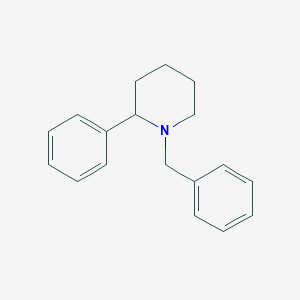
![2-{[2,2-Dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropyl]methoxy}oxane](/img/structure/B14667381.png)
